molecular formula C20H21N3OS B3037521 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide CAS No. 478081-76-4

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide

Cat. No. B3037521
CAS RN: 478081-76-4
M. Wt: 351.5 g/mol
InChI Key: SHWWZAREOZRFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide (4-BTP) is a newly synthesized compound with promising applications in the field of medicinal chemistry. It is a novel compound that contains a heterocyclic ring system, which is a highly stable and rigid structure. This compound has been studied extensively in recent years due to its potential therapeutic effects. 4-BTP has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. In addition, it has also been studied for its potential use as an antidiabetic agent.

Scientific Research Applications

Synthesis and Chemical Analysis

The compound 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide has been synthesized and chemically analyzed in various studies. Researchers have synthesized bioactive molecules, including benzothiazoles, that contain different functional groups, confirming their identity through spectral data (UV-Visible, IR, 1H NMR, and MASS) (Patel et al., 2009). Furthermore, the compound has been synthesized as part of a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, with one derivative identified as a promising candidate based on in vivo diuretic activity screening (Yar & Ansari, 2009).

Biological and Antimicrobial Applications

Several studies have explored the biological applications of derivatives of this compound, especially focusing on antimicrobial properties. For instance, synthesized sulphonamide derivatives with a benzothiazole nucleus have demonstrated significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains (Bhusari et al., 2008). Additionally, new 4-Amino-N-(1,3-Benzothiazol-2-yl) benzenesulphonamide derivatives were screened for antimicrobial activity and showed considerable antibacterial activity (Patel & Agravat, 2009).

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-6-8-16(9-7-14)21-20(24)23-12-10-15(11-13-23)19-22-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWWZAREOZRFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173664
Record name 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide

CAS RN

478081-76-4
Record name 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
Reactant of Route 6
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.